8-(3-{[(2-Phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline
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Overview
Description
8-(3-{[(2-Phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline is a complex heterocyclic compound that features a quinoline core fused with a triazolo-thiadiazole moiety
Preparation Methods
The synthesis of 8-(3-{[(2-Phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline involves multiple steps. One common synthetic route starts with the preparation of the triazolo-thiadiazole core, which is then fused with the quinoline ring. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and fusion processes .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and reagents used .
Scientific Research Applications
8-(3-{[(2-Phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent due to its unique structural features and biological activity.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the disruption of vital biological processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other triazolo-thiadiazole derivatives and quinoline-based molecules. Compared to these, 8-(3-{[(2-Phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline is unique due to its specific substitution pattern and the presence of the phenylethylsulfanyl group, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C21H17N5S2 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
3-(2-phenylethylsulfanylmethyl)-6-quinolin-8-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H17N5S2/c1-2-6-15(7-3-1)11-13-27-14-18-23-24-21-26(18)25-20(28-21)17-10-4-8-16-9-5-12-22-19(16)17/h1-10,12H,11,13-14H2 |
InChI Key |
IBZVMKQBIHCLET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCSCC2=NN=C3N2N=C(S3)C4=CC=CC5=C4N=CC=C5 |
Origin of Product |
United States |
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